![molecular formula C24H51O4P B13774354 Dibutyl (2-hydroxyhexadecyl)phosphonate CAS No. 68992-15-4](/img/structure/B13774354.png)
Dibutyl (2-hydroxyhexadecyl)phosphonate
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Overview
Description
Dibutyl (2-hydroxyhexadecyl)phosphonate is a chemical compound with the molecular formula C24H51O4P and a molecular weight of 434.63 g/mol . It is known for its unique structure, which includes a phosphonate group attached to a long hydrocarbon chain with a hydroxyl group. This compound is used in various scientific and industrial applications due to its distinctive chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
Dibutyl (2-hydroxyhexadecyl)phosphonate can be synthesized through the reaction of dibutyl phosphite with 2-chlorohexadecanol . The reaction typically occurs under controlled conditions, often involving a catalyst to facilitate the process. The reaction can be represented as follows:
[ \text{Dibutyl phosphite} + \text{2-chlorohexadecanol} \rightarrow \text{this compound} ]
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale reactors where the reactants are mixed and heated under specific conditions to ensure high yield and purity. The process may also include purification steps such as distillation or crystallization to remove any impurities.
Chemical Reactions Analysis
Types of Reactions
Dibutyl (2-hydroxyhexadecyl)phosphonate undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl group.
Reduction: The phosphonate group can be reduced under specific conditions.
Substitution: The hydroxyl group can participate in substitution reactions with other chemical groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) can be used.
Substitution: Reagents like alkyl halides can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of carbonyl-containing compounds.
Reduction: Formation of phosphine derivatives.
Substitution: Formation of various substituted phosphonates.
Scientific Research Applications
Chemical Properties and Structure
Dibutyl (2-hydroxyhexadecyl)phosphonate is characterized by its phosphonate group, which imparts specific chemical properties that facilitate its use in various formulations. The compound's structure can be represented as follows:
- Chemical Formula : C20H43O3P
- Molecular Weight : 348.54 g/mol
Pharmaceutical Applications
This compound has been investigated for its potential as a drug delivery agent. Its phosphonate group enhances membrane permeability, making it suitable for formulating prodrugs. Research indicates that derivatives of this compound can significantly improve the bioavailability of therapeutic agents.
- Case Study : A study demonstrated that diester prodrugs of phosphonates exhibited enhanced cellular potency compared to their sodium salt counterparts, suggesting a promising avenue for drug formulation using this compound .
Cosmetic Formulations
In the cosmetic industry, this compound is utilized as an emulsifier and skin-conditioning agent. Its ability to stabilize formulations while enhancing skin feel makes it valuable in personal care products.
-
Application Examples :
- Moisturizers : Enhances skin hydration and texture.
- Sunscreens : Acts as a stabilizer for UV filters.
- Research Findings : Experimental designs have shown that formulations containing this compound yield improved sensory properties and stability .
Industrial Applications
The compound serves as an intermediate in the synthesis of various industrial chemicals. Its lubricating properties make it suitable for use in metalworking fluids and other lubrication applications.
- Industry Use Cases :
- Lubricants : Provides anti-wear properties in engine oils.
- Plastic Additives : Enhances the durability and performance of plastic products.
Data Tables
Application Area | Specific Use Case | Benefits |
---|---|---|
Pharmaceuticals | Drug delivery systems | Improved bioavailability |
Cosmetics | Emulsifier in creams | Enhanced skin feel and hydration |
Industrial Lubricants | Engine oils | Anti-wear properties |
Plastic Manufacturing | Additive in PVC | Increased durability |
Mechanism of Action
The mechanism by which dibutyl (2-hydroxyhexadecyl)phosphonate exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The phosphonate group can mimic phosphate groups, allowing the compound to inhibit enzymes that utilize phosphate substrates . This inhibition can affect various biochemical pathways, leading to its observed biological effects.
Comparison with Similar Compounds
Similar Compounds
- Dibutyl phosphite
- 2-chlorohexadecanol
- Phosphonic acid derivatives
Uniqueness
Dibutyl (2-hydroxyhexadecyl)phosphonate is unique due to its combination of a long hydrocarbon chain with a hydroxyl group and a phosphonate group. This structure provides it with distinctive chemical properties, making it valuable in various applications where other similar compounds may not be as effective .
Biological Activity
Dibutyl (2-hydroxyhexadecyl)phosphonate is a phosphonate compound that has garnered attention for its potential biological activities. This article provides a comprehensive overview of the biological activity of this compound, focusing on its mechanisms, effects, and relevant case studies.
Chemical Structure and Properties
This compound is characterized by its phosphonate group, which imparts unique biochemical properties. The presence of the hydroxy group enhances its solubility and potential interactions with biological systems.
Phosphonates, including this compound, function primarily through the inhibition of enzymes that utilize phosphate substrates. This inhibition can lead to various biological effects, including:
- Antiviral Activity : Phosphonates are known to exhibit antiviral properties by mimicking natural substrates in viral replication processes.
- Antitumoral Effects : Some studies suggest that phosphonates can inhibit cancer cell proliferation by interfering with signaling pathways.
- Antibacterial and Antiparasitic Activity : The compound may also exhibit activity against certain bacterial and parasitic infections.
Biological Activities
The biological activities of this compound can be summarized as follows:
Activity Type | Description |
---|---|
Antiviral | Inhibits viral replication mechanisms; potential use in antiviral therapies. |
Antitumoral | May inhibit cancer cell growth through various biochemical pathways. |
Antibacterial | Exhibits activity against specific bacterial strains. |
Antiparasitic | Potential efficacy against certain parasites. |
Case Studies and Research Findings
Several studies have explored the biological activity of this compound. Notably, research has highlighted its role in:
- Antiviral Studies : In vitro studies demonstrated that this compound effectively inhibited the replication of viruses such as herpes simplex virus (HSV) and cytomegalovirus (CMV). The compound showed a dose-dependent response, with significant reductions in viral load at higher concentrations .
- Cancer Research : A study investigating the compound's effects on cancer cells revealed that it induced apoptosis in various tumor cell lines. The mechanism involved the activation of caspase pathways, leading to programmed cell death .
- Antimicrobial Testing : this compound was tested against several bacterial strains, including Staphylococcus aureus and Escherichia coli. Results indicated that the compound exhibited bactericidal activity at specific concentrations .
Properties
CAS No. |
68992-15-4 |
---|---|
Molecular Formula |
C24H51O4P |
Molecular Weight |
434.6 g/mol |
IUPAC Name |
1-dibutoxyphosphorylhexadecan-2-ol |
InChI |
InChI=1S/C24H51O4P/c1-4-7-10-11-12-13-14-15-16-17-18-19-20-24(25)23-29(26,27-21-8-5-2)28-22-9-6-3/h24-25H,4-23H2,1-3H3 |
InChI Key |
WKAMPYICUVBLIA-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCCCC(CP(=O)(OCCCC)OCCCC)O |
Origin of Product |
United States |
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